2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol
Description
2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5λ⁵-oxadiazol-3-yl]oxy}ethan-1-ol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a benzenesulfonyl group at the 4-position and a hydroxyethoxy moiety at the 3-position. The 1,2,5-oxadiazole ring system is notable for its electron-deficient character, which confers reactivity in medicinal and materials chemistry applications . The benzenesulfonyl group enhances stability and modulates electronic properties, while the hydroxyethoxy side chain may improve solubility or enable further functionalization.
Properties
CAS No. |
901792-84-5 |
|---|---|
Molecular Formula |
C10H10N2O6S |
Molecular Weight |
286.26 g/mol |
IUPAC Name |
2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanol |
InChI |
InChI=1S/C10H10N2O6S/c13-6-7-17-9-10(12(14)18-11-9)19(15,16)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
InChI Key |
XYMWCKFLLDCHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCO)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxadiazole intermediate in the presence of a base.
Attachment of the Ethan-1-ol Moiety: The final step involves the reaction of the sulfonylated oxadiazole with an appropriate alcohol, such as ethan-1-ol, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol .
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various oxadiazole derivatives against glioblastoma cell lines. Compounds demonstrated significant antiproliferative activity, with some derivatives inducing apoptosis in cancer cells through DNA damage mechanisms .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5b | LN229 | 10.2 | Apoptosis via DNA damage |
| 5d | LN229 | 8.5 | Apoptosis via DNA damage |
| 5m | LN229 | 12.0 | Apoptosis via DNA damage |
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has also been investigated. Compounds similar to 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol have shown promising results against various bacterial strains.
Case Study: Antimicrobial Activity
A series of synthesized oxadiazole derivatives were screened for their antibacterial properties against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6b | E. coli | 15 µg/mL |
| 7a | S. aureus | 10 µg/mL |
| 8c | Pseudomonas aeruginosa | 12 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is pivotal for optimizing the efficacy of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring or the benzenesulfonyl moiety can significantly influence biological activity. For example, substituents that enhance electron density or steric hindrance can improve binding affinity to biological targets .
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous derivatives in the oxadiazole and benzenesulfonyl families.
Structural Analogues and Their Properties
Key Differences and Implications
- Core Heterocycle : Unlike 1,3,4-oxadiazoles (e.g., compound 5a), which are commonly used in antimicrobial agents, the 1,2,5-oxadiazole core in the target compound may exhibit distinct electronic properties, influencing reactivity in drug design .
- Substituent Effects : The hydroxyethoxy group differentiates it from fluorinated benzenesulfonates (e.g., sodium [(heptadecafluorooctyl)oxy]benzenesulfonate), which are highly hydrophobic and persistent in the environment . This polar side chain may reduce bioaccumulation risks.
- Synthetic Accessibility : Compared to 4-[(6-methylpyrazin-2-yl)oxy]benzenesulfonyl chloride, which is synthesized via chlorosulfonation, the target compound’s preparation likely requires milder conditions due to the oxadiazole ring’s sensitivity to harsh reagents .
Research Findings and Limitations
- Environmental and Safety Profile : Unlike perfluorinated benzenesulfonates (linked to PFAS contamination), the hydroxyethoxy group may mitigate environmental persistence, though toxicity data remains lacking .
- Synthetic Challenges: The absence of detailed synthetic protocols in accessible literature limits reproducibility. By contrast, compound 5a’s synthesis is well-documented, highlighting a gap in knowledge for the target molecule .
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial and antifungal agent, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol can be represented as follows:
This compound features a benzenesulfonyl group and an oxadiazole ring, which are critical for its biological activity.
Biological Activity Overview
Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit a range of biological activities:
-
Antibacterial Activity :
- Research indicates that oxadiazole derivatives often show significant antibacterial properties against various strains of bacteria. For instance, studies on related compounds have reported Minimum Inhibitory Concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria .
- Antifungal Activity :
- Caspase Inhibition :
The precise mechanisms by which 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol exerts its biological effects are still under investigation. However, several hypotheses include:
- Disruption of Cell Membrane Integrity : Antibacterial and antifungal activities may arise from the compound's ability to disrupt the integrity of microbial cell membranes.
- Inhibition of Enzymatic Pathways : The inhibition of key enzymes involved in metabolic pathways may contribute to its antineoplastic properties.
Case Studies
Several studies have highlighted the biological efficacy of oxadiazole derivatives:
- Antimicrobial Screening :
- Caspase Inhibition :
Data Tables
The following table summarizes the biological activities reported for various derivatives related to 2-{[4-(benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
